10-Bromo Oxcarbazepine

描述

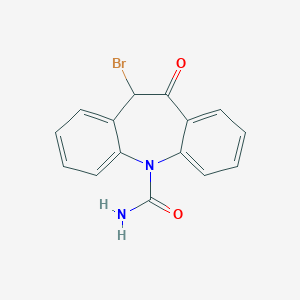

10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and a carboxamide group. This compound is part of the dibenzoazepine family, which is known for its diverse applications in medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves multiple steps. One common method starts with the bromination of 10,11-dihydro-5H-dibenzo[b,f]azepine, followed by oxidation to introduce the ketone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Therapeutic Applications

1.1 Anticonvulsant Activity

10-Bromo Oxcarbazepine is primarily investigated for its anticonvulsant properties. Similar to its parent compound, oxcarbazepine, it acts as a voltage-sensitive sodium channel antagonist, which inhibits high-frequency repetitive neuronal firing and reduces glutamate release . These mechanisms contribute to its effectiveness in managing partial-onset seizures and primary generalized tonic-clonic seizures.

1.2 Potential for Neuropathic Pain Management

Emerging studies suggest that oxcarbazepine derivatives may have utility in treating neuropathic pain conditions. Although evidence specifically for this compound is limited, oxcarbazepine itself has been evaluated for conditions like diabetic neuropathy and radiculopathy . The structural modifications in this compound could enhance its pharmacological profile, warranting further investigation.

1.3 Off-Label Uses

Oxcarbazepine is also used off-label for conditions such as trigeminal neuralgia and bipolar disorder . The potential efficacy of this compound in these areas remains to be explored through clinical trials.

Synthesis Methodologies

The synthesis of this compound can be approached through several chemical methodologies:

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profiles of oxcarbazepine and its derivatives:

- Clinical Efficacy : A meta-analysis indicated that oxcarbazepine effectively reduces seizure frequency in drug-resistant epilepsy when used as an adjunct therapy .

- Pediatric Applications : Research on children with Sydenham chorea demonstrated significant symptom improvement with oxcarbazepine treatment, suggesting potential pediatric applications for this compound .

- Neuropathic Pain Studies : Investigations into the use of oxcarbazepine for neuropathic pain yielded inconclusive results regarding its effectiveness, indicating the need for additional studies focusing on its derivatives like this compound .

作用机制

The mechanism of action of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

相似化合物的比较

Similar Compounds

10,11-Dihydro-5H-dibenzo[b,f]azepine: Lacks the bromine and ketone groups, making it less reactive.

10,11-Dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide: Similar structure but without the bromine atom, leading to different reactivity and applications.

Uniqueness

10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in both research and industrial applications .

生物活性

10-Bromo Oxcarbazepine is a derivative of oxcarbazepine, a well-known anticonvulsant medication primarily used in the treatment of epilepsy. The biological activity of this compound is of significant interest, particularly regarding its pharmacological profile, mechanisms of action, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

This compound functions similarly to its parent compound, oxcarbazepine, which is known for its ability to stabilize hyper-excited neural membranes. The primary mechanism involves the blocking of voltage-sensitive sodium channels , leading to a reduction in the excitability of neurons. Additionally, it may enhance potassium conductance and modulate high-voltage activated calcium channels, contributing to its anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is likely similar to that of oxcarbazepine and its active metabolite, licarbazepine (monohydroxy derivative). Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed with high bioavailability.

- Metabolism : Primarily metabolized in the liver to form licarbazepine.

- Half-life : Approximately 1-3 hours for oxcarbazepine and 8-10 hours for licarbazepine .

Anticonvulsant Effects

Research indicates that this compound exhibits notable anticonvulsant properties. In clinical studies, it has been shown to reduce seizure frequency effectively in patients with epilepsy. A retrospective study involving pediatric patients demonstrated that treatment with oxcarbazepine resulted in significant improvements in seizure control .

Case Studies

- Pediatric Patients with Epilepsy : A study observed four children aged 8 to 13 years diagnosed with Sydenham chorea treated with oxcarbazepine. Symptoms improved by over 50% after the first dose and completely resolved within a week at an increased dosage .

- Severe Acquired Brain Injury : Another retrospective study evaluated the use of oxcarbazepine in pediatric patients with frontal-lobe damage. About half of the patients showed improvement at a median dose of 975 mg .

Adverse Effects

While generally well-tolerated, this compound can lead to adverse effects similar to those associated with oxcarbazepine, including:

- Central Nervous System Symptoms : Dizziness, drowsiness, and headache.

- Skin Reactions : There have been reports linking oxcarbazepine to Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly within two weeks of initiation .

Comparative Data Table

| Parameter | Oxcarbazepine | This compound |

|---|---|---|

| Mechanism of Action | Sodium channel blocker | Sodium channel blocker |

| Primary Metabolite | Licarbazepine | Licarbazepine |

| Half-life | 1-3 hours | Similar expected |

| Common Side Effects | Dizziness, headache | Similar expected |

| Notable Clinical Studies | Pediatric epilepsy | Pending further research |

属性

IUPAC Name |

6-bromo-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-13-9-5-1-3-7-11(9)18(15(17)20)12-8-4-2-6-10(12)14(13)19/h1-8,13H,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMENNHUFHRUBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552123 | |

| Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113952-20-8 | |

| Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。